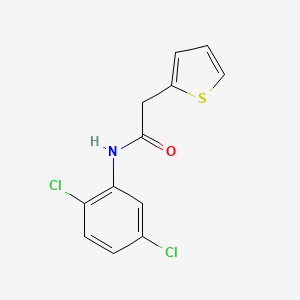
N-(2,5-dichlorophenyl)-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DTA is a small molecule that belongs to the class of acetamides. It was first synthesized in the 1970s and has since gained significant attention in the scientific community for its unique properties. DTA is a highly potent compound that has been shown to have a wide range of biological activities, making it an attractive target for drug discovery and scientific research.
作用机制
DTA exerts its biological effects by inhibiting the activity of several enzymes involved in the inflammatory response. Specifically, DTA inhibits the activity of COX-1, COX-2, 5-LOX, and PLA2. This leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins, leukotrienes, and platelet-activating factor (PAF). Additionally, DTA has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
DTA has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory mediators, leading to a decrease in inflammation and pain. Additionally, DTA has been shown to have antitumor activity, possibly through the induction of apoptosis and inhibition of angiogenesis. DTA has also been investigated for its potential effects on glucose and lipid metabolism, with some studies suggesting that it may have hypoglycemic and hypolipidemic effects.
实验室实验的优点和局限性
DTA has several advantages for use in lab experiments. It is a highly potent compound that can be used at low concentrations, making it cost-effective. Additionally, DTA has been extensively studied and its mechanism of action is well understood, making it a reliable tool for investigating the role of inflammatory mediators in various diseases. However, there are also some limitations to using DTA in lab experiments. For example, DTA has been shown to have some cytotoxic effects, which may limit its use in certain cell-based assays. Additionally, DTA has a short half-life, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on DTA. One area of interest is the development of DTA analogs with improved pharmacological properties. Additionally, further investigation is needed to fully understand the mechanism of action of DTA and its potential effects on glucose and lipid metabolism. DTA may also have potential applications in the treatment of various inflammatory diseases, and further studies are needed to investigate its efficacy in vivo. Finally, DTA may have potential applications in the field of oncology, and further studies are needed to investigate its antitumor activity and potential use as an anticancer agent.
In conclusion, DTA is a highly potent compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action is well understood, and it has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. While there are some limitations to using DTA in lab experiments, it remains a valuable tool for investigating the role of inflammatory mediators in various diseases. Future research on DTA may lead to the development of new treatments for inflammatory diseases and cancer.
合成方法
DTA can be synthesized using a variety of methods, including the reaction of 2,5-dichloroaniline with 2-thiophenecarboxylic acid followed by acylation with acetic anhydride. The final product is obtained after purification using column chromatography. The purity of DTA can be verified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
科学研究应用
DTA has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of several enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and phospholipases (PLA). DTA has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, DTA has been shown to have antitumor activity and has been investigated as a potential anticancer agent.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS/c13-8-3-4-10(14)11(6-8)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQANIQYPHUHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

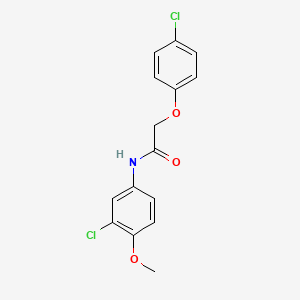
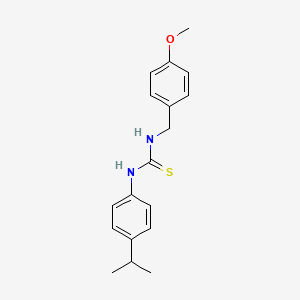

![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)
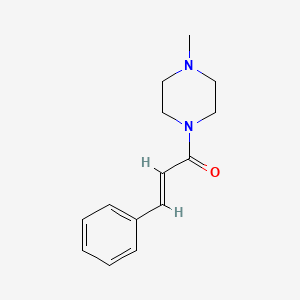

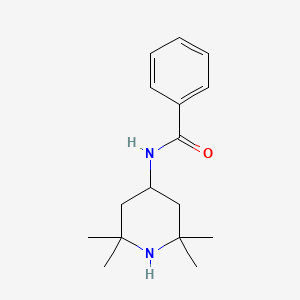
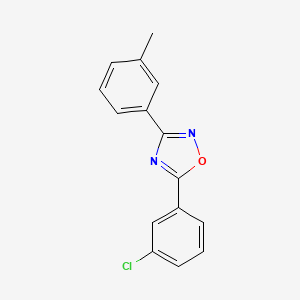
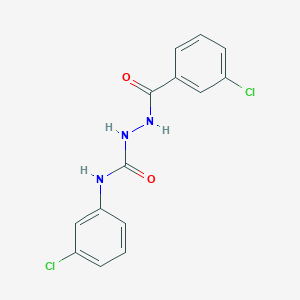
![N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5837562.png)
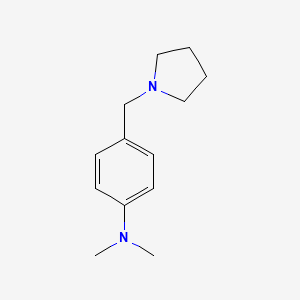
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5837581.png)

![1-[3-(trifluoromethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5837605.png)